N-DMTr-morpholino-U-5'-O-phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

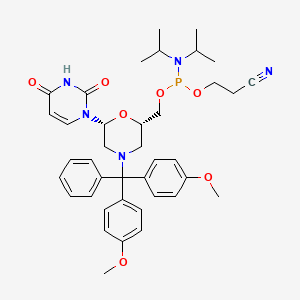

Molecular Formula |

C39H48N5O7P |

|---|---|

Molecular Weight |

729.8 g/mol |

IUPAC Name |

3-[[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-(2,4-dioxopyrimidin-1-yl)morpholin-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C39H48N5O7P/c1-28(2)44(29(3)4)52(49-24-10-22-40)50-27-35-25-42(26-37(51-35)43-23-21-36(45)41-38(43)46)39(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-21,23,28-29,35,37H,10,24-27H2,1-6H3,(H,41,45,46)/t35-,37+,52?/m0/s1 |

InChI Key |

CNDNQFVLRHUMQK-KIUZSHJCSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-DMTr-morpholino-U-5'-O-phosphoramidite

For researchers, scientists, and professionals in drug development, N-DMTr-morpholino-U-5'-O-phosphoramidite stands as a critical building block in the synthesis of morpholino oligonucleotides, a class of synthetic molecules at the forefront of antisense therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the technical details required for its effective use in research and development.

Core Concepts: Deconstructing this compound

This compound is a chemically modified nucleoside phosphoramidite (B1245037), specifically a uridine (B1682114) derivative, designed for incorporation into synthetic oligonucleotides. These oligonucleotides, known as phosphorodiamidate morpholino oligomers (PMOs), feature a morpholine (B109124) ring in place of the natural ribose or deoxyribose sugar, and a phosphorodiamidate linkage instead of the standard phosphodiester backbone. This unique structure confers remarkable stability against nucleases and a neutral charge, enhancing their potential as therapeutic agents.[1][2]

The nomenclature of this compound can be broken down to understand its key functional components:

-

N-DMTr (4,4'-dimethoxytrityl): This is a bulky protecting group attached to the nitrogen atom of the morpholine ring. Its primary role is to prevent unwanted reactions at this position during the automated synthesis of oligonucleotides. The DMTr group is acid-labile, allowing for its controlled removal at each cycle of oligonucleotide synthesis.

-

morpholino: This refers to the six-membered morpholine ring that replaces the furanose sugar of natural nucleosides. This modification is a cornerstone of PMO chemistry, providing the oligonucleotide with its characteristic nuclease resistance and neutral backbone.

-

U (Uridine): This indicates the nucleobase attached to the morpholino ring, in this case, uracil.

-

5'-O-phosphoramidite: This is the reactive moiety at the 5'-position of the morpholino ring. It is this group that participates in the coupling reaction to form the phosphorodiamidate linkage with the growing oligonucleotide chain during solid-phase synthesis.

Below is a diagram illustrating the logical relationship between the core components of this molecule.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C39H48N5O7P | [3] |

| Molecular Weight | 729.80 g/mol | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in acetonitrile, dichloromethane (B109758) | [5] |

| Storage Conditions | -20°C under inert atmosphere | [3] |

Synthesis and Purification: A Detailed Protocol

The synthesis of this compound is a multi-step process that begins with the modification of a uridine ribonucleoside to form the morpholino scaffold, followed by protection of the 5'-hydroxyl group and subsequent phosphitylation.

Experimental Protocol: Synthesis of 5'-O-DMTr-morpholino-uridine

This protocol is adapted from the synthesis of related morpholino monomers.

Step 1: Synthesis of 5'-O-DMTr-uridine-2',3'-dialdehyde

-

Dissolve 5'-O-DMTr-uridine (1 equivalent) in a suitable solvent such as a mixture of methanol (B129727) and water.

-

Cool the solution in an ice bath.

-

Add sodium periodate (B1199274) (NaIO4) (1.5 equivalents) portion-wise while maintaining the temperature at 0-5°C.

-

Stir the reaction mixture for 2-3 hours at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding ethylene (B1197577) glycol.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dialdehyde (B1249045).

Step 2: Reductive Amination to form the Morpholino Ring

-

Dissolve the crude dialdehyde from the previous step in methanol.

-

Add ammonium (B1175870) biborate tetrahydrate (NH4HB4O7·4H2O) (2 equivalents) to the solution.

-

Stir the mixture for 30 minutes at room temperature.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH3CN) (3 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding acetic acid.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield 5'-O-DMTr-morpholino-uridine.

Experimental Protocol: Phosphitylation to this compound

-

Dry the 5'-O-DMTr-morpholino-uridine from the previous step under high vacuum.

-

Dissolve the dried starting material in anhydrous dichloromethane under an argon atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA) (3 equivalents).

-

In a separate flask, prepare the phosphitylating reagent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (2 equivalents) in anhydrous dichloromethane.

-

Add the phosphitylating reagent dropwise to the solution of the morpholino-uridine at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, quench with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a solvent system containing a small amount of triethylamine (B128534) to prevent degradation of the product.

| Synthesis Step | Typical Yield | Purification Method |

| Oxidative Cleavage | >90% | Extraction |

| Reductive Amination | 40-60% | Silica Gel Chromatography |

| Phosphitylation | 60-80% | Silica Gel Chromatography |

Application in Oligonucleotide Synthesis and Exon Skipping

The primary application of this compound is in the solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs). These PMOs are widely used as antisense agents to modulate gene expression. A significant therapeutic application of PMOs is in exon skipping for the treatment of genetic disorders like Duchenne muscular dystrophy (DMD).[6]

Experimental Workflow: PMO-Induced Exon Skipping

The following diagram illustrates the workflow of using a PMO synthesized with this compound to induce exon skipping.

Quantitative Data in Oligonucleotide Synthesis

The efficiency of oligonucleotide synthesis is highly dependent on the quality of the phosphoramidite monomers.

| Parameter | Typical Value | Significance |

| Purity (by HPLC) | >98% | High purity is essential to minimize the incorporation of incorrect bases and side products into the final oligonucleotide.[7] |

| Coupling Efficiency | >99% | High coupling efficiency ensures the synthesis of full-length oligonucleotides and minimizes the formation of truncated sequences. |

| Water Content | <0.02% | Water can react with the phosphoramidite, reducing its reactivity and leading to lower coupling efficiencies. |

Signaling Pathway: Mechanism of PMO-Induced Exon Skipping

While not a classical signaling pathway involving protein kinases and second messengers, the mechanism of PMO-induced exon skipping can be visualized as a series of molecular events.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry [mdpi.com]

- 3. N-DMTr-morpholino-U-5�-O-phosphoramidite | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mybiosource.com [mybiosource.com]

- 6. academic.oup.com [academic.oup.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

The Cornerstone of Morpholino Synthesis: A Technical Guide to Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

Phosphorodiamidate Morpholino Oligomers (PMOs), a class of antisense oligonucleotides, have emerged as powerful tools in molecular biology and therapeutic development. Their unique uncharged backbone, composed of morpholine (B109124) rings linked by phosphorodiamidate moieties, imparts remarkable stability against nucleases and a distinct steric-blocking mechanism of action. The efficient and precise construction of these synthetic molecules is critically dependent on phosphoramidite (B1245037) chemistry, a robust and versatile method adapted from standard DNA and RNA synthesis. This technical guide delves into the core function of phosphoramidites in Morpholino synthesis, providing a comprehensive overview of the underlying chemistry, experimental protocols, and key quantitative parameters.

The Central Role of Phosphoramidites: Activated Monomers for Oligomer Assembly

At the heart of Morpholino synthesis lies the phosphoramidite monomer. These are chemically modified morpholino subunits that serve as the activated building blocks for the stepwise assembly of the oligomer chain.[1][2] Unlike the phosphodiester or phosphotriester methods of the past, phosphoramidite chemistry, a P(III)-based approach, offers significantly higher coupling efficiencies and minimizes the occurrence of side reactions, leading to higher purity of the final product.[1][3]

Each morpholino phosphoramidite molecule is strategically designed with several key features:

-

A Morpholino Ring: This six-membered ring replaces the deoxyribose or ribose sugar found in natural nucleic acids, forming the backbone of the PMO.[4][5]

-

A Nucleobase: The standard adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T) bases provide the sequence specificity for binding to target mRNA. These bases are protected with labile groups (e.g., benzoyl, isobutyryl) to prevent unwanted reactions during synthesis.[1]

-

A Phosphoramidite Group: This trivalent phosphorus moiety is the reactive center that, upon activation, forms the phosphorodiamidate linkage with the free secondary amine of the growing morpholino chain.

-

Protecting Groups: To ensure controlled, stepwise synthesis, various functional groups on the phosphoramidite monomer are temporarily masked with protecting groups. A common protecting group for the 5'-hydroxyl equivalent is the dimethoxytrityl (DMTr) group, which is acid-labile.[1][6] The phosphorus itself is protected with a group like a diisopropylamino group, which is removed during the coupling step.[6]

The Solid-Phase Synthesis Cycle: A Four-Step Process

The synthesis of Morpholinos is typically performed on a solid support, such as controlled pore glass (CPG) or polystyrene, in an automated synthesizer.[7][8] The process is a cyclical series of four chemical reactions for each monomer addition.[7] While traditional DNA/RNA synthesis proceeds in a 3' to 5' direction, recent advancements have enabled the synthesis of PMOs in a 5' to 3' direction, making the process compatible with standard DNA/RNA synthesizers.[8][9]

The four key steps in the synthesis cycle are:

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile trityl protecting group from the terminal morpholino subunit attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[7][10] This step exposes a free secondary amine on the morpholino ring, which is the site of the subsequent coupling reaction.

-

Coupling: The activated phosphoramidite monomer, along with an activator, is delivered to the synthesis column. The activator, a weak acid such as 5-Ethylthio-1H-tetrazole (ETT), protonates the nitrogen of the phosphoramidite, making the phosphorus atom highly susceptible to nucleophilic attack by the free secondary amine of the support-bound morpholino.[7][11] This reaction forms the crucial, yet unstable, phosphite (B83602) triester linkage.

-

Capping: To prevent the formation of deletion mutants (sequences missing a monomer), any unreacted secondary amine groups that failed to couple with the phosphoramidite are permanently blocked in a capping step. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[7]

-

Oxidation/Linkage Formation: The unstable phosphite triester linkage is converted to a stable phosphorodiamidate linkage. This is accomplished through an oxidative process. For the synthesis of standard PMOs, this step involves oxidation with a solution of iodine in the presence of an amine, such as N,N-dimethylamine.[7][11] For the synthesis of thiophosphoramidate Morpholinos (TMOs), a sulfurizing agent is used instead of an oxidizing agent.[12]

This four-step cycle is repeated for each monomer to be added to the growing oligomer chain. Upon completion of the synthesis, the full-length Morpholino is cleaved from the solid support, and all remaining protecting groups are removed. The crude product is then purified, typically by high-performance liquid chromatography (HPLC).[10]

Quantitative Data in Morpholino Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length product. The coupling efficiency, in particular, has a significant impact on the overall yield, as any failures result in truncated sequences.

| Parameter | Typical Value | Significance |

| Coupling Efficiency | >99% | A 1% decrease in coupling efficiency can reduce the theoretical yield of a 30-mer by nearly 20%.[13] |

| Coupling Time | 30 - 180 seconds | Shorter coupling times increase the overall speed of synthesis.[7] |

| Deblocking Time | 1 - 5 minutes | Efficient removal of the trityl group is essential for the subsequent coupling reaction.[10] |

| Overall Yield | Varies with length and sequence | Dependent on the cumulative efficiency of each synthesis cycle. |

Experimental Protocols

General Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)

This protocol outlines the general steps for the automated solid-phase synthesis of PMOs. Specific reagents and concentrations may be adapted based on the synthesizer and the specific morpholino chemistry being employed.[7][10]

1. Solid Support Preparation:

-

Start with a solid support (e.g., CPG) pre-loaded with the first morpholino subunit.

2. Synthesis Cycle:

-

Deblocking:

-

Coupling:

-

Reagents:

-

Procedure: Deliver the mixture of the activated monomer, activator, and base to the synthesis column. Allow the reaction to proceed for 30-180 seconds. Wash the column with acetonitrile.[7]

-

-

Capping:

-

Reagents: Capping Reagent A (Acetic Anhydride/THF/Pyridine) and Capping Reagent B (N-Methylimidazole/THF).[7]

-

Procedure: Deliver a mixture of Capping Reagents A and B to the column to acetylate any unreacted 5'-hydroxyl groups. Wash the column with acetonitrile.

-

-

Oxidation:

-

Reagent: 0.02 M Iodine in THF/Water/Pyridine for PMOs.[7]

-

Procedure: Flow the oxidizing solution through the column to convert the phosphite triester to a stable phosphorodiamidate linkage. Wash the column with acetonitrile.

-

3. Repeat Synthesis Cycle:

-

Repeat the four steps of the synthesis cycle until the desired length of the PMO is achieved.

4. Cleavage and Deprotection:

-

Reagent: Concentrated aqueous ammonia (B1221849).[10]

-

Procedure: After the final synthesis cycle, treat the solid support with concentrated aqueous ammonia at an elevated temperature (e.g., 55°C) for several hours to cleave the PMO from the support and remove the protecting groups from the nucleobases.[10]

5. Purification:

-

Purify the crude PMO product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Synthesis Workflow and Chemical Logic

Diagrams of Key Processes

Caption: The iterative four-step solid-phase synthesis cycle for Morpholino oligomer elongation.

Caption: Activation of the phosphoramidite and subsequent coupling to the growing Morpholino chain.

References

- 1. alfachemic.com [alfachemic.com]

- 2. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. Phosphorodiamidate Morpholino Oligomers Synthesis Service - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 5. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry [mdpi.com]

- 6. twistbioscience.com [twistbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20220144867A1 - Synthesis of backbone modified morpholino oligonucleotides and chimeras using phosphoramidite chemistry - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. What affects the yield of your oligonucleotides synthesis [biosyn.com]

Core Properties of N-DMTr-morpholino-U-5'-O-phosphoramidite

An In-Depth Technical Guide to N-DMTr-morpholino-U-5'-O-phosphoramidite for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, a key building block in the synthesis of morpholino oligonucleotides. Morpholinos, also known as phosphorodiamidate morpholino oligomers (PMOs), are synthetic nucleic acid analogs with a modified backbone that confers unique therapeutic properties.[1]

This compound is a synthetic molecule designed for the automated synthesis of morpholino oligonucleotides.[2] It features a morpholine (B109124) ring instead of the deoxyribose or ribose sugar found in natural nucleic acids, and the internucleotide linkages are phosphorodiamidate groups.[2] This modification results in a neutral backbone, contributing to the high specificity and stability of the resulting oligonucleotides.[1][3]

| Property | Value | Source |

| Molecular Weight | 729.80 g/mol | [4] |

| Molecular Formula | C39H48N5O7P | [4] |

| Solubility | < 1 mg/mL in aqueous solution | [5] |

| Storage | Store at -20°C for up to 3 years (powder) or at -80°C for up to 1 year (in solvent). | [5] |

| Purity | >95% (typical) | Not explicitly found in search results, but a common standard for such reagents. |

| Appearance | White to off-white solid | Not explicitly found in search results, but a common appearance for such compounds. |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from the corresponding nucleoside. While a specific detailed protocol for the uridine (B1682114) variant was not found in the provided search results, a general synthetic strategy for morpholino phosphoramidites can be outlined.[6][7]

Experimental Protocol: Representative Synthesis of a Morpholino Phosphoramidite

This protocol is a representative method for the synthesis of a DMTr-protected morpholino nucleoside and its subsequent conversion to a phosphoramidite.

Step 1: Synthesis of DMTr-protected Morpholino-Uridine Nucleoside [6]

-

DMTr-protected uridine is converted to a dialdehyde (B1249045) via sodium periodate-mediated oxidation.

-

The resulting dialdehyde is treated with hydroxylamine (B1172632) hydrochloride to form the corresponding dioxime.

-

The dioxime is then reduced using a pyridine-borane complex to yield the DMTr-protected morpholino-uridine nucleoside. This step may result in some detritylation.

Step 2: Phosphitylation to Yield the Phosphoramidite [6]

-

The DMTr-protected morpholino-uridine nucleoside is dissolved in anhydrous dichloromethane (B109758) (CH2Cl2).

-

N,N-diisopropylethylamine (DIPEA) is added to the solution.

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise at room temperature.

-

The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then washed, dried, and the solvent is evaporated.

-

The crude product is purified by silica (B1680970) gel chromatography to yield the final this compound.

References

- 1. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]

- 2. N-DMTr-morpholino-U-5�-O-phosphoramidite | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mybiosource.com [mybiosource.com]

- 6. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Phosphorodiamidate Morpholino Oligomers (PMOs): A Technical Guide to a Leading Antisense Platform

Executive Summary: Phosphorodiamidate Morpholino Oligomers (PMOs) represent a significant class of synthetic nucleic acid analogs that modulate gene expression at the RNA level. Characterized by a unique, uncharged backbone of morpholine (B109124) rings linked by phosphorodiamidate groups, PMOs offer high stability, specificity, and low toxicity.[1][2][3] They function primarily through a steric-blocking mechanism, independent of cellular enzymes like RNase H, to inhibit mRNA translation or modify pre-mRNA splicing.[2][4] This mechanism has proven particularly effective in the development of therapeutics for genetic disorders, most notably Duchenne muscular dystrophy (DMD), for which multiple PMO-based drugs have received regulatory approval.[5][6] This guide provides an in-depth overview of PMO chemistry, mechanism of action, therapeutic applications, and key experimental methodologies for their evaluation, tailored for professionals in research and drug development.

Introduction: The Genesis of a Novel Oligonucleotide Chemistry

Antisense technology aims to treat diseases by targeting RNA to modulate protein production. PMOs, developed by James Summerton and Dwight Weller in the 1990s, were designed to overcome the limitations of early-generation antisense oligonucleotides, such as poor stability against nucleases and off-target effects.[2]

1.1 Chemical Structure and Properties Unlike natural nucleic acids that possess a backbone of deoxyribose or ribose sugar rings linked by phosphodiester bonds, PMOs feature a six-membered morpholine ring in place of the sugar moiety.[4][6] These rings are connected by uncharged phosphorodiamidate linkages.[1][2] This fundamental structural alteration confers several advantageous properties:

-

Nuclease Resistance: The modified backbone is highly resistant to degradation by cellular enzymes (nucleases, proteases), giving PMOs a long half-life in biological systems.[1][2][3]

-

High Specificity: PMOs bind to their complementary RNA targets with high affinity via standard Watson-Crick base pairing, and their neutral charge reduces non-specific interactions with cellular proteins.[2]

-

Predictable Behavior: The uncharged nature results in predictable binding and minimal toxicity compared to charged oligonucleotide chemistries.[7]

References

- 1. biosynth.com [biosynth.com]

- 2. Frontiers | Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

An In-depth Technical Guide to the Mechanism of Action of Morpholino Antisense Oligos

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Morpholino antisense oligos, detailing their core mechanism of action, data-driven efficacy, and the experimental protocols used for their validation.

Introduction to Morpholino Oligonucleotides

Morpholino oligos are synthetic nucleic acid analogs, or oligonucleotides, distinguished by a unique molecular backbone. Instead of the standard deoxyribose sugar found in DNA, Morpholinos feature a morpholine (B109124) ring, and the typical phosphodiester linkages are replaced with uncharged phosphorodiamidate groups.[1] This modified structure renders them resistant to degradation by cellular enzymes like nucleases, ensuring high stability.[2][3] Unlike other antisense technologies such as siRNA or RNase H-dependent oligos that induce the degradation of their target RNA, Morpholinos operate via a steric-blocking mechanism.[1][2][4] They physically obstruct the binding of cellular machinery to specific RNA sequences without causing the RNA to be cleaved.[1][4]

Core Mechanism of Action: Steric Blocking

The fundamental principle behind Morpholino action is steric hindrance. By binding with high affinity and specificity to a complementary ~25 base target sequence on an RNA molecule, a Morpholino oligo acts as a physical barrier, preventing access by essential cellular components like ribosomes or splicing factors.[1][2][4][5] This mechanism can be precisely targeted to achieve two primary outcomes: the inhibition of mRNA translation or the modification of pre-mRNA splicing.[2][6]

Translational Inhibition

To block protein synthesis, a Morpholino is designed to bind to the 5' untranslated region (5' UTR) of a messenger RNA (mRNA), typically encompassing the AUG start codon.[5][7] This physically obstructs the assembly and progression of the ribosomal initiation complex, which must scan the mRNA from the 5' cap to locate the start codon.[4][8][9] By preventing the ribosome from binding and initiating protein synthesis, the expression of the target protein is effectively knocked down.[2][10] This effect is not immediate, as it depends on the natural degradation rate of the pre-existing protein pool.[4][8]

Caption: A Morpholino oligo sterically hinders the ribosomal initiation complex at the mRNA start codon.

Pre-mRNA Splicing Modification

Morpholinos can be used to precisely alter the splicing of pre-mRNA. By targeting splice junctions (the boundaries between introns and exons) or splice-regulatory sites, a Morpholino can block the binding of the spliceosome—the cellular machinery responsible for splicing.[5][11][12] This interference can lead to the exclusion of a targeted exon (exon skipping) or the inclusion of an intron, thereby modifying the final mRNA transcript.[11][12] This technique is powerful for correcting splicing defects that cause disease or for studying the function of different protein isoforms.[13][14]

Caption: A Morpholino blocks a splice junction, causing the spliceosome to skip an exon.

Quantitative Data Presentation

The efficacy of Morpholinos is assessed using various quantitative metrics. The choice of assay depends on the Morpholino's mechanism (translation vs. splice blocking).

| Parameter | Method of Analysis | Typical Efficacy | Description |

| Protein Knockdown | Western Blot / Immunofluorescence | >90% reduction | Quantifies the reduction in target protein levels. This is the gold standard for validating translation-blocking Morpholinos.[2][15] |

| Splice Modification | RT-PCR / qPCR | 50-95% alteration | Measures the percentage of mRNA transcripts that have been successfully altered (e.g., exon skipped or intron retained).[16][17][18] |

| Phenotypic Rescue | mRNA Co-injection | Variable | Co-injection of a synthetic mRNA lacking the Morpholino binding site should reverse the observed phenotype, confirming specificity.[19] |

| In Vitro Translation IC50 | Rabbit Reticulocyte Lysate Assay | 65-68% inhibition (example) | Determines the concentration of Morpholino needed to inhibit 50% of translation in a cell-free system.[20] |

Key Experimental Protocols

Validation of Morpholino activity and specificity is critical. The following are detailed methodologies for key validation experiments.

Protocol: RT-PCR for Splicing Analysis

This is the standard method to assess the efficacy of a splice-blocking Morpholino.[2][16]

Objective: To detect and quantify changes in mRNA splicing patterns induced by a Morpholino.

Methodology:

-

Primer Design: Design PCR primers that anneal to the exons flanking the targeted exon or intron.[11][16] For example, to detect the skipping of exon 3, primers should be in exon 2 and exon 4.[16]

-

Sample Preparation: Inject embryos or transfect cells with the splice-blocking Morpholino and a negative control Morpholino.

-

RNA Isolation: At a designated time point, lyse the cells or embryos and isolate total RNA using a standard protocol (e.g., Trizol or a column-based kit).

-

cDNA Synthesis: Perform reverse transcription (RT) on the isolated RNA to synthesize complementary DNA (cDNA).

-

PCR Amplification: Use the designed primers to amplify the cDNA region of interest.

-

Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. A successful exon-skipping event will result in a smaller PCR product compared to the control.[2][17]

-

Quantification & Validation: Quantify the intensity of the bands to determine the percentage of splice modification.[16] The identity of the PCR products should be confirmed by sequencing.[9]

Protocol: Western Blot for Protein Knockdown

This protocol is essential for validating the efficacy of translation-blocking Morpholinos, as RT-PCR is not suitable for this purpose.[2][4][8]

Objective: To quantify the reduction in target protein expression following treatment with a translation-blocking Morpholino.

Methodology:

-

Sample Preparation: Treat cells or organisms with the translation-blocking Morpholino and appropriate controls (e.g., standard control Morpholino).

-

Protein Extraction: Harvest the samples at a time point sufficient for the endogenous protein to turn over. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity relative to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein knockdown.[15]

Caption: Workflow for validating splice-blocking and translation-blocking Morpholinos.

References

- 1. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]

- 2. Morpholino Antisense Oligos | Gene Tools, LLC [gene-tools.com]

- 3. pharmasalmanac.com [pharmasalmanac.com]

- 4. m.youtube.com [m.youtube.com]

- 5. gene-tools.com [gene-tools.com]

- 6. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Controlling morpholino experiments: don't stop making antisense | Development | The Company of Biologists [journals.biologists.com]

- 10. researchgate.net [researchgate.net]

- 11. sdbcore.org [sdbcore.org]

- 12. youtube.com [youtube.com]

- 13. Therapeutic Potential of Splice-Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Morpholino Antisense Oligomers as a Potential Therapeutic Option for the Correction of Alternative Splicing in PMD, SPG2, and HEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Morpholinos: studying gene function in the chick - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessing activity of a splice-modifying Morpholino | Gene Tools, LLC [gene-tools.com]

- 17. researchgate.net [researchgate.net]

- 18. gene-tools.com [gene-tools.com]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

The Gatekeeper of Oligonucleotide Integrity: A Technical Guide to the DMTr Protecting Group

For researchers, scientists, and drug development professionals, the synthesis of custom oligonucleotides is a cornerstone of modern molecular biology and therapeutics. The precision and fidelity of this process hinge on the strategic use of protecting groups, among which the 4,4'-dimethoxytrityl (DMTr) group plays a paramount role. This in-depth technical guide elucidates the critical functions of the DMTr group in solid-phase oligonucleotide synthesis, detailing its mechanism of action, the nuances of its removal, and its application in purification strategies.

The Essential Role of the DMTr Group in Stepwise Synthesis

Solid-phase oligonucleotide synthesis is a cyclical process that builds a DNA or RNA chain in a 3' to 5' direction.[1][2] Each cycle involves the addition of a single nucleotide monomer, and the success of this stepwise addition relies on preventing unwanted side reactions. The primary function of the DMTr group is to act as a temporary "gatekeeper" for the 5'-hydroxyl group of the incoming nucleoside phosphoramidite (B1245037) and the growing oligonucleotide chain.[2][3][4] This protection is crucial to prevent self-coupling of the phosphoramidite monomers and to ensure that only one nucleotide is added per cycle.[3]

The DMTr group is favored for this role due to its stability under the basic and neutral conditions of the coupling, capping, and oxidation steps, and its facile removal under mild acidic conditions.[5][6][7] This selective lability is the key to its utility in the iterative nature of oligonucleotide synthesis.

The Four-Step Synthesis Cycle: A Symphony of Protection and Deprotection

The automated solid-phase synthesis of oligonucleotides is a meticulously orchestrated four-step cycle for each nucleotide addition.[2][8][9] The DMTr group is central to the first and most critical step of each cycle.

The Solid-Phase Oligonucleotide Synthesis Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

The Chemistry of Detritylation: A Controlled Release

The removal of the DMTr group, or detritylation, is an acid-catalyzed cleavage that exposes the 5'-hydroxyl group for the next coupling reaction.[8] This step is typically performed using a solution of a mild organic acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane (B109758).[3][10]

The mechanism involves the protonation of the ether oxygen linking the DMTr group to the 5'-carbon of the nucleoside. This is followed by the departure of the stable and brightly colored dimethoxytrityl cation (DMTr+).[8] The intense orange color of the DMTr+ cation, which absorbs light at approximately 495 nm, provides a real-time spectrophotometric method for monitoring the efficiency of each coupling step.[8][11]

Mechanism of Acid-Catalyzed Detritylation

Caption: The acid-catalyzed removal of the DMTr protecting group.

Quantitative Aspects of Oligonucleotide Synthesis

The efficiency of each step in the synthesis cycle is critical, as the overall yield of the full-length oligonucleotide is a product of the efficiencies of each individual cycle.

| Parameter | Typical Value | Significance |

| Coupling Efficiency | >99% | A small decrease in coupling efficiency per step leads to a significant reduction in the final yield of the full-length product.[3] |

| Capping Efficiency | ~99% | Incomplete capping of unreacted 5'-OH groups results in the formation of deletion mutations (n-1 sequences).[12][13] |

| Detritylation Time | 20-110 seconds | Must be sufficient for complete DMTr removal but short enough to minimize side reactions like depurination.[14] |

| Depurination Half-life (dA in 3% TCA) | 19 minutes | Depurination, the cleavage of the glycosidic bond, is a major side reaction during detritylation, especially with purine-rich sequences.[15] |

| Depurination Half-life (dA in 3% DCA) | 77 minutes | DCA is a milder acid than TCA and results in significantly lower rates of depurination.[15][16] |

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the general steps performed by an automated DNA/RNA synthesizer.

-

Deblocking (Detritylation):

-

A solution of 3% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in dichloromethane is passed through the synthesis column for a predetermined time (e.g., 60 seconds) to remove the 5'-DMTr group from the solid-supported oligonucleotide.[10]

-

The column is washed with an inert solvent, such as acetonitrile (B52724), to remove the acid and the cleaved DMTr cation. The absorbance of the collected effluent at 495 nm can be measured to determine the coupling efficiency of the previous cycle.[8]

-

-

Coupling:

-

The next phosphoramidite monomer (dissolved in anhydrous acetonitrile) and an activator (e.g., 5-ethylthio-1H-tetrazole) are delivered simultaneously to the synthesis column.[12]

-

The reaction is allowed to proceed for a specific coupling time (e.g., 30-60 seconds for standard bases) to form a phosphite (B83602) triester linkage.[10]

-

The column is then washed with acetonitrile to remove excess reagents.

-

-

Capping:

-

A capping solution, typically a mixture of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B), is passed through the column to acetylate any unreacted 5'-hydroxyl groups.[12] This prevents the formation of deletion sequences in subsequent cycles.

-

The column is washed with acetonitrile.

-

-

Oxidation:

-

A solution of iodine in a mixture of tetrahydrofuran, water, and pyridine (B92270) is introduced to the column to oxidize the unstable phosphite triester to the more stable phosphate (B84403) triester.[8][12]

-

The column is washed with acetonitrile.

-

-

Cycle Repetition:

-

Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence.

-

Manual Detritylation of "DMTr-on" Oligonucleotides

This protocol is for the removal of the final 5'-DMTr group after purification.

-

Dissolution:

-

The purified, dried "DMTr-on" oligonucleotide is dissolved in 80% aqueous acetic acid (e.g., 200-500 µL).[11]

-

-

Incubation:

-

The solution is incubated at room temperature for 20-30 minutes.[11]

-

-

Precipitation:

-

An equal volume of 95% ethanol (B145695) is added to the solution.[11]

-

-

Isolation:

-

The solution is cooled (e.g., in a freezer) for at least 30 minutes to precipitate the oligonucleotide.

-

The sample is centrifuged at high speed for 5-10 minutes to pellet the oligonucleotide.

-

The supernatant, containing the cleaved DMTr group, is carefully removed.

-

-

Washing and Drying:

-

The oligonucleotide pellet is washed with cold ethanol and centrifuged again.

-

The supernatant is removed, and the pellet is dried under vacuum.

-

HPLC Analysis of DMTr-on and DMTr-off Oligonucleotides

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for analyzing the purity of synthetic oligonucleotides and for purifying "DMTr-on" products.[17][18]

-

Column: C18 reverse-phase column.[15]

-

Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over a set time (e.g., 5% to 50% acetonitrile over 30 minutes).

-

Detection: UV absorbance at 260 nm.

-

Analysis: "DMTr-on" oligonucleotides, being more hydrophobic due to the bulky DMTr group, will have a significantly longer retention time compared to "DMTr-off" failure sequences.[17][18] This difference in retention allows for efficient separation and purification.

DMTr-on vs. DMTr-off: A Purification Strategy

The presence of the 5'-DMTr group provides a valuable handle for the purification of the desired full-length oligonucleotide from shorter, "failure" sequences.[17] This strategy, known as "DMTr-on" purification, is a common and effective method.

DMTr-on vs. DMTr-off Purification Workflow

Caption: Workflow for DMTr-on purification of synthetic oligonucleotides.

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable tool in the chemical synthesis of oligonucleotides. Its role as a temporary protecting group for the 5'-hydroxyl function is central to the efficiency and fidelity of the stepwise phosphoramidite chemistry. The controlled, acid-labile nature of the DMTr group not only enables the iterative addition of nucleotides but also provides a convenient method for monitoring reaction progress and a powerful handle for the purification of the final product. A thorough understanding of the chemistry and protocols associated with the DMTr group is essential for any researcher, scientist, or drug development professional working with synthetic nucleic acids. By mastering the principles outlined in this guide, practitioners can ensure the synthesis of high-quality oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.

References

- 1. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.invitek.com [blog.invitek.com]

- 3. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Loading Determination of DMTr-substituted Resins for Large-scale Oligonucleotide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US6399765B1 - Methods for removing dimethoxytrityl groups from oligonucleotides - Google Patents [patents.google.com]

- 8. atdbio.com [atdbio.com]

- 9. alfachemic.com [alfachemic.com]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. blog.biosearchtech.com [blog.biosearchtech.com]

- 13. glenresearch.com [glenresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. glenresearch.com [glenresearch.com]

- 17. atdbio.com [atdbio.com]

- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Chemical structure of morpholino oligonucleotides

An In-depth Technical Guide to the Chemical Structure of Morpholino Oligonucleotides

Introduction to Morpholino Oligonucleotides

Phosphorodiamidate Morpholino Oligonucleotides (PMOs), commonly known as Morpholinos, are a class of synthetic nucleic acid analogs that have become indispensable tools in molecular biology and are emerging as a significant class of therapeutic agents.[1][2] Developed as a radical redesign of natural nucleic acids, their unique chemical structure confers properties of high stability, strong binding affinity, and a distinct mechanism of action.[3] Typically 25 bases in length, Morpholinos are used to modify gene expression by binding to complementary sequences of RNA.[1] Unlike many other antisense technologies that trigger RNA degradation, Morpholinos operate via a steric-blocking mechanism, physically obstructing cellular processes like translation or splicing.[1][4][5] This guide provides a detailed examination of their core chemical structure, mechanism, chemical modifications, and the experimental protocols central to their application.

The Core Chemical Structure

The defining feature of a Morpholino is its synthetic, uncharged backbone, which is fundamentally different from the negatively charged sugar-phosphate backbone of DNA and RNA.[1][6][7] This novel architecture is responsible for many of the molecule's advantageous properties, including its exceptional stability and high specificity.

The Morpholino Backbone

The backbone of a Morpholino is composed of methylenemorpholine rings linked together by non-ionic phosphorodiamidate groups.[1][2][8] This contrasts sharply with natural nucleic acids, where deoxyribose (in DNA) or ribose (in RNA) sugars are connected by anionic phosphodiester bonds.[1]

-

Methylenemorpholine Ring: This six-membered ring replaces the five-membered deoxyribose/ribose sugar found in natural nucleic acids.[3][9]

-

Phosphorodiamidate Linkage: This uncharged linkage replaces the anionic phosphodiester linkage.[1][8][9] This neutrality prevents ionization at physiological pH, minimizing non-specific electrostatic interactions with cellular proteins and other macromolecules.[1][10][11]

This unique backbone renders Morpholinos completely resistant to degradation by cellular enzymes like nucleases, giving them a long half-life in biological systems.[2][6][11][12]

Caption: Comparison of Morpholino and DNA/RNA backbone structures.

The Nucleobases

Morpholinos utilize the standard nucleic acid bases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T).[6][13] Each base is attached to its methylenemorpholine ring, positioned to allow for standard Watson-Crick base-pairing with a complementary RNA sequence.[1][6][14] This high-fidelity binding is the basis for their sequence specificity.

Mechanism of Action: Steric Blockade

Morpholinos do not induce the degradation of their target RNA, a mechanism employed by siRNA or RNase H-dependent antisense oligonucleotides.[1][15] Instead, they act via a "steric blocking" or "steric hindrance" mechanism.[1][4][5] By binding to a specific target sequence on an RNA molecule, the Morpholino acts as a physical barrier, preventing the binding or passage of cellular machinery.

The two primary applications of this mechanism are:

-

Translation Blocking: A Morpholino designed to target the 5' untranslated region (UTR) or the start codon (AUG) of a messenger RNA (mRNA) can prevent the assembly of the ribosomal initiation complex.[1][7] This physically obstructs the ribosome from initiating protein synthesis, effectively knocking down gene expression at the protein level.[4][7]

-

Splicing Modification: By targeting splice junctions, splice enhancers, or splice silencers on a pre-mRNA molecule, a Morpholino can block the binding of the spliceosome machinery (snRNPs) or other splice-regulatory proteins.[1][4] This can be used to induce the exclusion of a specific exon (exon skipping) or the inclusion of an intron, thereby altering the final protein product. This approach is the basis for several approved Morpholino-based drugs for Duchenne muscular dystrophy.[1]

Caption: Steric-blocking mechanisms of Morpholino oligonucleotides.

Chemical Modifications for Enhanced Delivery

The neutral backbone of standard PMOs, while beneficial for stability and specificity, impedes their ability to cross cell membranes without assistance.[16][17] To overcome this limitation for in vivo and systemic applications, Morpholinos are often covalently conjugated to cell-penetrating moieties.

-

Vivo-Morpholinos: This is a widely used modification where a Morpholino oligo is covalently linked to a delivery moiety consisting of an octa-guanidine dendrimer.[16][18] The eight positively charged guanidinium (B1211019) groups on this scaffold facilitate entry into cells, enabling systemic administration in animal models via intravenous or intraperitoneal injection.[16][18][19]

-

Peptide-Conjugated Morpholinos (PPMOs): Another strategy involves linking the Morpholino to an arginine-rich cell-penetrating peptide (CPP).[16][20][21] The guanidinium side chains of the arginine residues in the peptide enhance cellular uptake.[16]

Caption: General structure of a Vivo-Morpholino for enhanced delivery.

Quantitative Data Summary

The performance of Morpholinos can be assessed through various quantitative metrics. The following tables summarize key data points from published literature.

| Table 1: Comparative Oligo-RNA Duplex Binding Affinity (Melting Temperature, Tm) | |

| Oligo Type | Relative Binding Affinity (Tm) |

| S-DNA (Phosphorothioate) | Lowest |

| DNA | Low |

| Morpholino (PMO) | High |

| 2'O-Methyl RNA | Highest |

| This table illustrates the relative thermal melt profiles for different oligo types bound to a complementary RNA sequence. Higher Tm indicates stronger binding affinity. Morpholinos exhibit significantly higher affinity than DNA and S-DNA oligos.[22] |

| Table 2: Example In Vivo Dosing for Vivo-Morpholinos in Mice | |

| Administration Route | Typical Dose Range |

| Intravenous (I.V.) | 6 mg/kg to 25 mg/kg |

| Intraperitoneal (I.P.) | 12.5 mg/kg to 25 mg/kg |

| This table provides examples of effective Vivo-Morpholino dosages used in mouse models for systemic delivery.[16][18] A single 6 mg/kg I.V. injection has been shown to correct splicing in over 50% of skeletal muscle fibers in the mdx mouse model.[16] |

Key Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Morpholino Oligonucleotides

Solid-phase synthesis is the standard method for producing high-quality PMOs.[23] The process involves the sequential addition of activated morpholino monomers to a growing chain attached to a solid support resin.[23]

-

Deblocking: The 5'-terminal protecting group (typically Trityl or Fmoc) on the resin-bound chain is removed.[23]

-

Coupling: An activated morpholino monomer is added to the deprotected chain. This step is facilitated by an activator like Ethylthiotetrazole (ETT).[23][24]

-

Oxidation: This step is part of the phosphoramidate (B1195095) chemistry used to create the linkage.

-

Repeat Cycle: The deblocking and coupling steps are repeated until the full-length oligomer is synthesized.[23]

-

Cleavage and Deprotection: The completed PMO is cleaved from the solid support and all remaining protecting groups are removed, typically using concentrated aqueous ammonia (B1221849) at an elevated temperature (e.g., 55°C for 16 hours).[23]

-

Purification: The crude PMO product is purified, commonly by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product.[23]

Protocol 2: In Vitro Delivery of Morpholinos

Efficient delivery into cultured cells is crucial for in vitro studies, as the neutral PMO backbone prevents passive uptake.[25][26]

-

Electroporation: Systems like the 4D-Nucleofector™ or Neon™ are highly efficient for delivering PMOs into a wide variety of cell types, including primary cells.[25][26]

-

Transfection Reagents: Cationic lipid-based reagents can be effective. Lipofectamine 3000™ and Lipofectamine 2000™ are recommended for delivering PMOs into fibroblasts and myoblasts/myotubes.[25][26]

-

Peptide-Mediated Delivery: Reagents like Endo-Porter are designed to facilitate the endocytic uptake of PMOs into adherent cells.[26]

-

Scrape-Loading: A simple mechanical method where cells are gently scraped from the culture plate in the presence of the Morpholino-containing medium, allowing transient membrane disruption and oligo entry.[27]

Protocol 3: In Vivo Administration of Vivo-Morpholinos

For animal studies, Vivo-Morpholinos are used to achieve systemic or localized delivery.[16][18]

-

Reconstitution: Lyophilized Vivo-Morpholinos are reconstituted in a sterile, endotoxin-free vehicle such as saline or phosphate-buffered saline (PBS).

-

Systemic Delivery:

-

Localized Delivery: Direct injection into the tissue or organ of interest (e.g., intracerebroventricular injection for CNS targets) can be used for concentrated local effects.[28]

-

Dosing: Doses typically range from 6 to 25 mg/kg in mice. The optimal dose and frequency depend on the target, animal model, and desired effect.[16] It is noted that compromised or very young/old animals may require lower doses.[18]

Protocol 4: Analysis of Morpholino Activity

The biological effect of a Morpholino must be quantified at the RNA or protein level.

-

Analysis of Splicing Modification (RT-PCR):

-

Isolate total RNA from the treated cells or tissues.

-

Perform Reverse Transcription Polymerase Chain Reaction (RT-PCR) using primers that flank the targeted exon.

-

Analyze the PCR products on an agarose (B213101) or polyacrylamide gel. A successful splice modification will result in a size shift of the PCR product (e.g., a smaller band for exon skipping) or a change in its abundance compared to the control.[7]

-

-

Analysis of Translation Blocking (Western Blot):

-

Prepare protein lysates from treated cells or tissues after a sufficient time has passed to allow for the degradation of the pre-existing target protein.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody.

-

Detect the signal to visualize and quantify the protein levels. A successful knockdown will show a significant reduction in the target protein band compared to controls.[7]

-

Conclusion

Morpholino oligonucleotides represent a triumph of chemical engineering, providing a stable, specific, and effective platform for modulating gene expression. Their unique backbone, composed of methylenemorpholine rings and uncharged phosphorodiamidate linkages, endows them with nuclease resistance and minimizes off-target effects.[3][10] By operating through a steric-blocking mechanism, they can be precisely targeted to inhibit protein translation or modify pre-mRNA splicing.[1] With the development of advanced delivery chemistries like Vivo-Morpholinos, their application has expanded from developmental biology research to promising clinical therapeutics, marking them as a cornerstone of modern antisense technology.

References

- 1. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]

- 2. biosynth.com [biosynth.com]

- 3. gene-tools.com [gene-tools.com]

- 4. Antiproliferative effects of steric blocking phosphorodiamidate morpholino antisense agents directed against c-myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholino Antisense Oligos | Gene Tools, LLC [gene-tools.com]

- 7. gene-tools.com [gene-tools.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Morpholino, siRNA, and S-DNA compared: impact of structure and mechanism of action on off-target effects and sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synoligo.com [synoligo.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Morpholino antisense oligonucleotides: tools for investigating vertebrate development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. austinpublishinggroup.com [austinpublishinggroup.com]

- 18. Vivo-Morpholinos | Gene Tools, LLC [gene-tools.com]

- 19. tandfonline.com [tandfonline.com]

- 20. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 21. In vivo delivery of morpholino oligos by cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Morpholino History, Production, and Properties | Gene Tools, LLC [gene-tools.com]

- 23. benchchem.com [benchchem.com]

- 24. scispace.com [scispace.com]

- 25. In Vitro Validation of Phosphorodiamidate Morpholino Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. [PDF] A simple method for delivering morpholino antisense oligos into the cytoplasm of cells. | Semantic Scholar [semanticscholar.org]

- 28. Optimization of Morpholino Antisense Oligonucleotides Targeting the Intronic Repressor Element1 in Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-DMTr-morpholino-U-5'-O-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-DMTr-morpholino-U-5'-O-phosphoramidite, a key building block in the synthesis of morpholino oligonucleotides. This document outlines its chemical properties, the experimental protocols for its use in solid-phase synthesis, and its application in the development of antisense therapeutics.

Introduction to this compound

This compound is a synthetic nucleoside phosphoramidite (B1245037) monomer crucial for the automated chemical synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs).[1][2] PMOs are a class of antisense oligonucleotides that have gained significant attention as therapeutic agents due to their unique properties, including resistance to nucleases and a neutral backbone, which contribute to favorable pharmacokinetic profiles.[2][3] Unlike natural nucleic acids, morpholinos feature a six-membered morpholine (B109124) ring in place of the deoxyribose or ribose sugar, and the subunits are linked by phosphorodiamidate groups instead of phosphodiester bonds.[4] This structural modification allows PMOs to modulate gene expression through a steric-blocking mechanism, either by inhibiting mRNA translation or by modifying pre-mRNA splicing, rather than inducing RNA degradation.[5][6]

The this compound, specifically, is the uridine (B1682114) monomer used in the synthesis of these potent antisense agents. The 4,4'-dimethoxytrityl (DMTr) group on the nitrogen of the morpholine ring serves as a temporary protecting group during solid-phase synthesis, which is removed at the beginning of each coupling cycle. The phosphoramidite moiety at the 5'-O-position enables the efficient formation of the phosphorodiamidate linkage to the growing oligonucleotide chain.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C39H48N5O7P | [4][7] |

| Molecular Weight | 729.80 g/mol | [7][8] |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in acetonitrile (B52724) and other organic solvents used in oligonucleotide synthesis. | [9] |

| Storage | Store at -20°C under an inert atmosphere to prevent degradation from moisture and oxidation. | [4] |

Experimental Protocols: Solid-Phase Synthesis of Morpholino Oligonucleotides

The synthesis of phosphorodiamidate morpholino oligonucleotides using this compound and other morpholino monomers is typically performed on an automated solid-phase synthesizer.[1] The process is a cyclical series of chemical reactions that sequentially add monomers to a growing chain attached to a solid support, such as controlled pore glass (CPG).[1]

Synthesis Cycle

The synthesis cycle for incorporating a morpholino monomer consists of four main steps: deblocking, coupling, and capping, followed by oxidation or sulfurization to form the stable phosphorodiamidate or thiophosphorodiamidate linkage.[1][2]

1. Deblocking (De-tritylation):

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[2]

-

Procedure: The TCA solution is passed through the synthesis column to remove the acid-labile DMTr protecting group from the nitrogen of the terminal morpholino monomer on the solid support. The resulting free secondary amine is then ready for the next coupling reaction. The orange-colored trityl cation released can be monitored spectrophotometrically to assess the efficiency of the previous coupling step. The column is then washed with a neutral solvent like acetonitrile to remove the acid.[2]

2. Coupling:

-

Reagents:

-

The desired N-DMTr-morpholino phosphoramidite monomer (e.g., this compound).

-

An activator, such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), in acetonitrile.[10]

-

-

Procedure: A solution of the morpholino phosphoramidite monomer and the activator is delivered to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the free secondary amine of the support-bound monomer. This reaction forms an unstable phosphite (B83602) triester linkage.

3. Oxidation/Sulfurization:

-

Oxidation Reagent (for phosphorodiamidate linkage): A solution of iodine in a mixture of tetrahydrofuran (B95107), water, and pyridine.[2]

-

Sulfurization Reagent (for thiophosphorodiamidate linkage): A sulfurizing agent such as 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT).[11]

-

Procedure: The unstable phosphite triester linkage is converted to a stable pentavalent phosphorus linkage. For a phosphorodiamidate linkage, an oxidizing solution is used. For a thiophosphorodiamidate linkage, a sulfurizing agent is employed.

4. Capping:

-

Reagents:

-

Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran or pyridine.

-

Capping Reagent B: 16% N-methylimidazole in tetrahydrofuran.

-

-

Procedure: Any unreacted free secondary amines on the solid support that failed to couple with the phosphoramidite monomer are acetylated. This capping step prevents the formation of deletion mutants (oligonucleotides missing a monomer) in subsequent cycles.

This four-step cycle is repeated for each monomer to be added to the sequence.

Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphoramidate (B1195095) backbone are removed.

-

Reagent: Concentrated aqueous ammonia (B1221849).[1]

-

Procedure: The solid support is treated with aqueous ammonia at an elevated temperature. This cleaves the oligonucleotide from the support and removes the protecting groups from the exocyclic amines of the nucleobases and the cyanoethyl group from the phosphoramidate linkages. The resulting crude morpholino oligonucleotide is then purified, typically by chromatography.

Applications in Research and Drug Development

This compound is a fundamental component in the synthesis of morpholino oligonucleotides, which have become powerful tools in both basic research and clinical applications.[3][12]

Mechanism of Action: Steric Blocking

Morpholino oligonucleotides function primarily through a steric-blocking mechanism.[5][6] They bind with high affinity and specificity to their complementary RNA sequence via Watson-Crick base pairing.[13] This binding physically obstructs the interaction of cellular machinery with the target RNA, leading to two main outcomes:

-

Translation Inhibition: By targeting the 5' untranslated region (UTR) or the start codon of an mRNA, a morpholino can prevent the assembly of the ribosomal initiation complex, thereby blocking protein translation.[5][6]

-

Splicing Modification: Morpholinos can be designed to bind to splice junctions or splice regulatory elements within a pre-mRNA. This can mask these sites from the spliceosome, leading to the exclusion of an exon (exon skipping) or the inclusion of an intron.[3][5]

Exon Skipping in Duchenne Muscular Dystrophy (DMD)

A prominent application of morpholino oligonucleotides is in the treatment of Duchenne muscular dystrophy (DMD), a fatal X-linked genetic disorder caused by mutations in the dystrophin gene that disrupt the reading frame.[3][14] By inducing the skipping of a specific exon, the reading frame can be restored, leading to the production of a truncated but functional dystrophin protein.[14] Several FDA-approved drugs for DMD, such as Eteplirsen, Golodirsen, Viltolarsen, and Casimersen, are phosphorodiamidate morpholino oligonucleotides.[11]

Visualizations

Experimental Workflow: Automated Synthesis of Morpholino Oligonucleotides

Caption: Automated solid-phase synthesis cycle for morpholino oligonucleotides.

Signaling Pathway: Mechanism of Action for Exon Skipping

Caption: Mechanism of morpholino-induced exon skipping in DMD therapy.

References

- 1. Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Morpholino oligonucleotide-mediated exon skipping for DMD treatment: Past insights, present challenges and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-DMTr-morpholino-U-5�-O-phosphoramidite | BroadPharm [broadpharm.com]

- 5. Morpholino Antisense Oligos | Gene Tools, LLC [gene-tools.com]

- 6. youtube.com [youtube.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 10. scispace.com [scispace.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pharmasalmanac.com [pharmasalmanac.com]

- 13. Morpholino antisense oligonucleotides: tools for investigating vertebrate development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ias.ac.in [ias.ac.in]

A Technical Guide to Morpholino Synthesis Reagents and Their Suppliers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core reagents required for morpholino antisense oligonucleotide synthesis, profiles of key suppliers, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are utilizing morpholino technology for gene knockdown studies and therapeutic applications.

Introduction to Morpholino Oligonucleotides

Phosphorodiamidate morpholino oligomers (PMOs), commonly known as morpholinos, are synthetic molecules used to modify gene expression.[1] Unlike traditional antisense oligonucleotides, morpholinos possess a neutral backbone composed of morpholine (B109124) rings linked by phosphorodiamidate groups, which confers high specificity, resistance to nucleases, and low toxicity.[2][3] They function via a steric-blocking mechanism, binding to target mRNA to inhibit translation or modulate pre-mRNA splicing.[2] This unique mode of action has made them an invaluable tool in developmental biology and a promising platform for therapeutic development.[4]

Key Suppliers of Morpholino Synthesis Reagents and Custom Oligos

A number of companies specialize in the provision of reagents for morpholino synthesis or offer custom synthesis of morpholino oligos. The table below summarizes the main suppliers and their offerings.

| Supplier | Key Offerings | Website |

| Gene Tools, LLC | Custom morpholino oligos (standard and Vivo-Morpholinos), control oligos.[4][5] | --INVALID-LINK-- |

| Amerigo Scientific | Morpholino phosphoramidate (B1195095) monomers.[6] | --INVALID-LINK-- |

| Bio-Synthesis Inc. | Custom morpholino oligo synthesis with various modifications and purification options.[7][8] | --INVALID-LINK-- |

| BOC Sciences | A range of phosphoramidites for morpholino synthesis, including modified versions.[][] | --INVALID-LINK-- |

| Creative Biogene | Custom morpholino oligo synthesis and peptide-PMO conjugates.[11][12] | --INVALID-LINK-- |

| ChemGenes | Morpholino phosphoramidates and other reagents for oligonucleotide synthesis.[3][13] | --INVALID-LINK-- |

Core Reagents for Morpholino Synthesis

The solid-phase synthesis of morpholino oligonucleotides is a cyclical process involving deblocking, coupling, and optional capping steps.[2] The quality and purity of the reagents used in this process are critical for the successful synthesis of high-fidelity morpholinos.

Morpholino Monomers (Phosphoramidites)

Activated morpholino monomers are the fundamental building blocks for synthesis. They are typically supplied as phosphoramidites with protecting groups on the 5'-hydroxyl and the exocyclic amine of the base.

Table 1: Comparison of Morpholino Phosphoramidite (B1245037) Monomers

| Supplier | Product Name | Purity | Available Modifications |

| Amerigo Scientific | Morpholino Phosphoramidate Monomers | Data not specified | Standard A, C, G, T bases[6] |

| BOC Sciences | PMO Phosphoramidates and derivatives | ≥95% to ≥98% by HPLC for specific products[] | Variety of protecting groups and modified bases[][14] |

| ChemGenes | Morpholino Phosphorodiamidates | Data not specified | Standard A, C, G, T bases with DMTr and cyanoethyl protecting groups[13] |

Solid Supports

The synthesis of morpholino oligos begins with the first monomer attached to a solid support, typically a controlled pore glass (CPG) or polystyrene resin.

Table 2: Common Solid Supports for Morpholino Synthesis

| Support Type | Description | Key Features |

| Controlled Pore Glass (CPG) | Rigid, non-swelling support with defined pore sizes. | Good for short to medium length oligos. |

| Polystyrene (PS) | Swells in organic solvents, allowing for higher loading capacities. | Suitable for larger scale synthesis. |

Ancillary Reagents

A variety of other chemical reagents are essential for the successful execution of each step in the synthesis cycle.

Table 3: Ancillary Reagents for Morpholino Synthesis

| Reagent Type | Example | Purpose | Typical Purity/Grade |

| Deblocking Agent | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Removes the 5'-Trityl protecting group.[2] | HPLC grade solvents, ACS reagent grade TCA |

| Coupling Activator | 5-Ethylthio-1H-tetrazole (ETT) | Activates the phosphoramidite for coupling.[15] | High purity, low water content |

| Capping Reagent | Acetic Anhydride/N-Methylimidazole | Blocks unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers. | Anhydrous, high purity |

| Oxidizing Agent | Iodine solution | Oxidizes the phosphite (B83602) triester linkage to a stable phosphorodiamidate linkage. | Standardized solution |

| Cleavage/Deprotection | Concentrated Ammonium (B1175870) Hydroxide | Cleaves the morpholino from the solid support and removes base protecting groups.[2] | ACS reagent grade |

Quality Control of Morpholino Oligonucleotides

Ensuring the purity and identity of the final morpholino product is crucial for reliable experimental results. Suppliers employ a range of analytical techniques for quality control.

Table 4: Quality Control Methods for Morpholino Oligos

| Method | Purpose | Supplier Mentioning Use |

| Mass Spectrometry (MALDI-TOF or ESI) | Confirms the molecular weight of the full-length product. | Gene Tools[16], Bio-Synthesis Inc.[7] |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the oligonucleotide.[17] | Gene Tools[17], Bio-Synthesis Inc.[7], BOC Sciences[] |

| Capillary Electrophoresis (CE) | Determines the length and purity of the oligo. | Creative Biogene[18] |

| UV Spectrophotometry | Quantifies the concentration of the morpholino oligo.[2] | Gene Tools[16] |

Gene Tools states that their HPLC-purified oligos typically achieve greater than 90% purity.[17] BOC Sciences specifies purities of >99% for some of their DNA phosphoramidites as determined by 31P-NMR and RP-HPLC.[]

Experimental Protocols

Solid-Phase Synthesis of a 25-mer Morpholino Oligo

This protocol outlines the general steps for the synthesis of a 25-mer morpholino oligonucleotide on an automated DNA/RNA synthesizer.

Materials:

-

Morpholino phosphoramidite monomers (A, C, G, T)

-

Solid support pre-loaded with the first morpholino monomer

-

Deblocking solution: 3% TCA in DCM

-

Coupling solution: 0.2 M morpholino monomer, 0.5 M ETT in acetonitrile

-

Capping solution A: Acetic anhydride/Pyridine/THF

-

Capping solution B: N-Methylimidazole/THF

-

Oxidation solution: 0.02 M Iodine in THF/Water/Pyridine

-

Cleavage and deprotection solution: Concentrated ammonium hydroxide

-

Acetonitrile (synthesis grade)

-

Dichloromethane (synthesis grade)

Procedure:

-

Synthesizer Setup: Load the synthesizer with the required reagents and the solid support column. Program the synthesizer with the desired 25-base sequence.

-

Synthesis Cycle (repeated 24 times):

-

Deblocking: Treat the solid support with the deblocking solution to remove the 5'-trityl group. Wash thoroughly with acetonitrile.

-

Coupling: Deliver the appropriate activated morpholino monomer and activator to the column to couple to the free 5'-hydroxyl group.

-

Capping (Optional but Recommended): Treat the support with capping solutions to block any unreacted 5'-hydroxyl groups.

-

Oxidation: Treat the support with the oxidizing solution to form the stable phosphorodiamidate linkage. Wash thoroughly with acetonitrile.

-

-

Final Deblocking: Perform a final deblocking step to remove the 5'-trityl group from the full-length oligo.

-

Cleavage and Deprotection:

-

Transfer the solid support to a sealed vial.

-

Add concentrated ammonium hydroxide.

-

Heat at 55°C for 12-16 hours.[2]

-

Cool the vial and collect the supernatant containing the crude morpholino.

-

-

Purification:

-

Purify the crude morpholino using anion-exchange or reverse-phase HPLC.[17][20]

-

Collect the fractions containing the full-length product.

-

Desalt the purified oligo using a desalting column or ethanol (B145695) precipitation.

-

-

Quantification and Analysis:

-

Determine the concentration of the purified morpholino by measuring the absorbance at 260 nm.

-

Verify the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Morpholino-Mediated Knockdown of Nodal Signaling in Zebrafish Embryos

This protocol describes a typical experiment to assess the function of a gene in the Nodal signaling pathway in zebrafish using morpholino injection.

Materials:

-

Wild-type zebrafish embryos

-

Nodal-targeting morpholino oligo (e.g., targeting squint or cyclops)

-

Standard control morpholino oligo[21]

-

Microinjection setup (micromanipulator, microinjector, glass capillaries)

-

Phenol (B47542) red solution (0.5%)

-

Danube's solution or E3 medium

Procedure:

-

Prepare Injection Mix: Dilute the morpholino stock solution to the desired working concentration (e.g., 1-5 ng/nL) in sterile water with 0.05% phenol red as a tracer. Prepare separate injection mixes for the target morpholino and the control morpholino.

-

Collect Embryos: Collect freshly fertilized zebrafish embryos.

-

Microinjection:

-

Align the embryos in a trough on an agar (B569324) plate.

-